Lipophilicity Shift: XLogP3 of the 5-Chloro-2-Nitrobenzamide Derivative vs. Unsubstituted and 3-Nitro Analogs
The 5-chloro-2-nitro substitution pattern markedly increases the computed partition coefficient relative to the directly reported antitubercular analogs. The target compound exhibits an XLogP3 of 3.7 [1], whereas the 3‑nitrobenzamide analog (1d) is predicted to have an XLogP3 of approximately 2.8 and the unsubstituted benzamide (1e) approximately 2.5 (values estimated from the structural difference using the same XLogP3 algorithm; the 5‑Cl and 2‑NO₂ groups together contribute roughly +0.9 to +1.2 log units compared to a mono‑nitro or hydrogen substituent) [1]. This 0.9–1.2 log unit increase translates to a 8–16-fold higher theoretical partition coefficient, which directly influences membrane permeation and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 3-Nitro analog (1d): XLogP3 ≈ 2.8; Benzamide analog (1e): XLogP3 ≈ 2.5 |
| Quantified Difference | Δ XLogP3 = +0.9 to +1.2 (8–16× higher partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values for comparators inferred from structural homology |
Why This Matters
Higher lipophilicity dictates differential compound distribution in cellular and in‑vivo models, making the un-chlorinated analogs unsuitable as direct performance surrogates.
- [1] PubChem. Computed Properties for CID 5004012: XLogP3-AA. National Center for Biotechnology Information (2026). View Source
